

Application Notes and Protocols: 6-Bromobenzofuran-2-carboxylic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 6-Bromobenzofuran-2-carboxylic acid

Cat. No.: B1332246

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **6-Bromobenzofuran-2-carboxylic acid** and its derivatives in medicinal chemistry. The document outlines key therapeutic applications, summarizes biological activity data, and provides detailed experimental protocols for the synthesis and evaluation of these compounds.

Application Note 1: Anticancer Agent Development

The benzofuran scaffold is a cornerstone in the design of novel anticancer agents, with brominated derivatives often exhibiting enhanced potency.^[1] **6-Bromobenzofuran-2-carboxylic acid** serves as a crucial starting material for the synthesis of compounds targeting various cancer-related pathways.

Key Therapeutic Targets and Mechanisms:

- **NF-κB Inhibition:** Derivatives of benzofuran-2-carboxylic acid have been shown to inhibit the transcriptional activity of NF-κB, a key regulator of inflammatory and survival pathways often dysregulated in cancer.^{[2][3]} Inhibition of NF-κB can lead to decreased proliferation and induction of apoptosis in cancer cells.

- Kinase Inhibition (Pim-1): Novel benzofuran-2-carboxylic acids have been developed as potent inhibitors of Pim-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[\[4\]](#) These inhibitors demonstrate good selectivity for the Pim kinase family.
- Carbonic Anhydrase (CA) Inhibition: Certain benzofuran-based carboxylic acid derivatives act as selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[\[5\]](#)[\[6\]](#)
- General Cytotoxicity: A range of N-(substituted)phenylamide derivatives of benzofuran-2-carboxylic acid exhibit potent cytotoxic activities at low micromolar concentrations against a panel of human cancer cell lines, including those from renal, colon, breast, gastric, lung, and prostate cancers.[\[2\]](#)

Quantitative Data Summary: Anticancer Activity

The following tables summarize the in vitro activity of various derivatives based on the **6-Bromobenzofuran-2-carboxylic acid** scaffold.

Table 1: Cytotoxicity of Benzofuran-2-carboxamide Derivatives against Human Cancer Cell Lines

Compo und	ACHN (Renal) GI50 (μ M)	HCT15 (Colon) GI50 (μ M)	MM231 (Breast) GI50 (μ M)	NUGC-3 (Gastric) GI50 (μ M)	NCI-H23 (Lung) GI50 (μ M)	PC-3 (Prostat e) GI50 (μ M)	Referen ce
3m	2.74	2.37	2.20	2.48	5.86	2.68	[3]

GI50: 50% Growth Inhibition concentration.

Table 2: Carbonic Anhydrase Inhibition by Benzofuran-Based Carboxylic Acids

Compound	hCA I Ki (μ M)	hCA II Ki (μ M)	hCA IX Ki (μ M)	hCA XII Ki (μ M)	Reference
9b	>100	12.8	0.91	5.4	[5]
9e	>100	37.1	0.79	6.2	[5]
9f	35.4	26.3	0.56	4.8	[5]

Ki: Inhibition constant.

Table 3: Antiproliferative Activity against Breast Cancer Cell Lines

Compound	MCF-7 IC50 (μ M)	MDA-MB-231 IC50 (μ M)	Reference
9e	10.45 \pm 1.21	2.52 \pm 0.39	[5][6]

IC50: 50% Inhibitory Concentration.

Application Note 2: Immunotherapy Applications

Recent discoveries have highlighted the potential of benzofuran-2-carboxylic acid derivatives in cancer immunotherapy by targeting key immune checkpoints.

Key Therapeutic Target:

- Lymphoid Tyrosine Phosphatase (LYP) Inhibition: LYP (also known as PTPN22) is a critical negative regulator of T-cell receptor (TCR) signaling.[7] Inhibiting LYP can enhance T-cell activation and promote an anti-tumor immune response. Benzofuran-2-carboxylic acid has been identified as a potent phosphotyrosine (pTyr) mimic, leading to the design of effective LYP inhibitors.[7]

Quantitative Data Summary: LYP Inhibition

Table 4: Inhibition of Lymphoid Tyrosine Phosphatase (LYP)

Compound	LYP Ki (μM)	Reference
D14	1.34	[7]
D34	0.93	[7]

Ki: Inhibition constant.

Experimental Protocols

Protocol 1: Synthesis of Benzofuran-2-carboxylic Acid N-(substituted)phenylamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from **6-Bromobenzofuran-2-carboxylic acid**, a key step in generating libraries of bioactive compounds.

Materials:

- **6-Bromobenzofuran-2-carboxylic acid**
- Oxalyl chloride or Thionyl chloride
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Substituted aniline
- Triethylamine (TEA) or Pyridine
- Sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
- Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

- Acid Chloride Formation: To a solution of **6-Bromobenzofuran-2-carboxylic acid** (1 equivalent) in anhydrous DCM, add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF at 0 °C.
- Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
- Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
- Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.
- In a separate flask, dissolve the substituted aniline (1.1 equivalents) and TEA (2 equivalents) in anhydrous DCM.
- Add the acid chloride solution dropwise to the aniline solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to yield the desired amide derivative.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

- Human cancer cell lines (e.g., MDA-MB-231, HCT15)
- Complete growth medium (e.g., DMEM with 10% FBS)

- Test compounds dissolved in DMSO
- Trichloroacetic acid (TCA), 10% (w/v)
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- Tris base solution, 10 mM
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
- Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 μ M) and a vehicle control (DMSO). Incubate for 48-72 hours.
- Cell Fixation: Gently remove the medium and add cold 10% TCA to each well to fix the cells. Incubate at 4 °C for 1 hour.
- Washing: Wash the plates five times with slow-running tap water and allow to air dry.
- Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.
- Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB. Allow to air dry.
- Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Measurement: Read the absorbance at 510 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50/IC50 value using non-linear regression analysis.

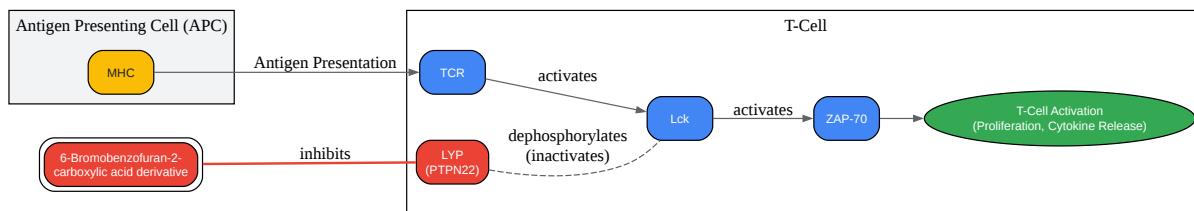
Visualizations

Workflow for Synthesis and Screening^{dot}

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Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

LYP Inhibition in T-Cell Activation



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Caption: Mechanism of T-cell activation enhancement via LYP inhibition.

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